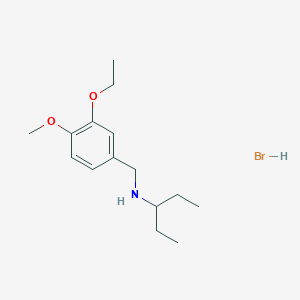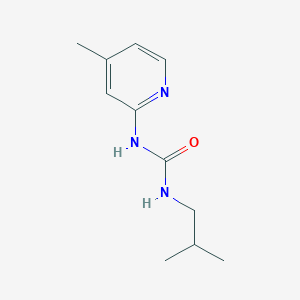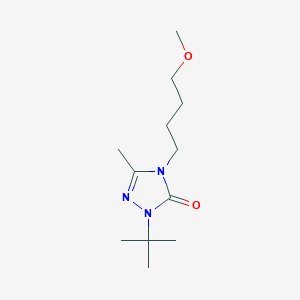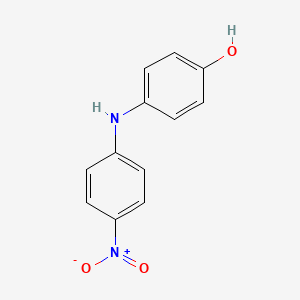
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
Overview
Description
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, also known as MPHP-EB, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. The purpose of
Scientific Research Applications
Biochemical Metabolism and Identification
Metabolic Pathways and Identification Techniques : Studies on substances structurally similar to N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide emphasize the importance of identifying metabolic pathways and the development of analytical techniques for substance detection. For example, the research on the identification of urinary metabolites of RCS-4, a synthetic cannabimimetic, highlights the role of advanced gas chromatography-mass spectrometry (GC-MS) in detecting various metabolites produced after consumption (Kavanagh et al., 2012). This methodology is crucial for understanding how similar compounds are metabolized within the human body and for identifying potential biomarkers of exposure.
Neurotoxicity and Pharmacodynamics
Neurotoxicity Mechanisms and Safety : The study of MDMA and its neurotoxic potential involves understanding how its metabolites, including those formed from similar structures, interact with the body's biochemical pathways. Research into MDMA’s neurotoxic thioether adducts identified in human urine post-consumption provides insights into the potential neurotoxic mechanisms that could be shared by similar compounds (Perfetti et al., 2009). Such findings underscore the importance of thorough toxicological evaluations for new psychoactive substances to ensure public safety.
Liver Function Assessment
Imaging and Diagnostic Applications : Gadolinium-based contrast agents, like Gd-EOB-DTPA, have been used in magnetic resonance imaging (MRI) to enhance the diagnosis of liver lesions and to assess liver function. Research demonstrates how dynamic Gd-EOB-DTPA-enhanced MRI can be utilized to evaluate liver function and fibrosis, offering a non-invasive method for diagnosing liver conditions (Xie et al., 2015). This application highlights the potential for using similar compounds in diagnostic imaging to assess organ function and structural integrity.
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3;/h8-10,13,16H,5-7,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHSRFRAJPWMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)OC)OCC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide | |
CAS RN |
1609404-26-3 | |
| Record name | Benzenemethanamine, 3-ethoxy-N-(1-ethylpropyl)-4-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![2-[2-(2-Ethyl-1,3-thiazol-5-YL)-3-methyl-4-oxo-2H-quinazolin-1-YL]-N-methylacetamide](/img/structure/B1652750.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
![3-[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B1652752.png)
![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)
![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)
![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)

![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)




